molecular formula C10H12O2 B13044199 7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B13044199
M. Wt: 164.20 g/mol
InChI Key: OUINKWKBLWPYQK-UHFFFAOYSA-N
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Description

7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are heterocyclic compounds containing a fused benzene and pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 7-methylchroman-4-one with reducing agents like sodium borohydride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce fully saturated benzopyrans .

Scientific Research Applications

7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 7-position and the hydroxyl group at the 4-position makes 7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol unique. These functional groups contribute to its distinct chemical and biological properties, differentiating it from other benzopyran derivatives .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

7-methyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H12O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3

InChI Key

OUINKWKBLWPYQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CCO2)O

Origin of Product

United States

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